molecular formula C11H14O2 B14690424 2,2-Diethyl-2H-1,3-benzodioxole CAS No. 34835-76-2

2,2-Diethyl-2H-1,3-benzodioxole

Cat. No.: B14690424
CAS No.: 34835-76-2
M. Wt: 178.23 g/mol
InChI Key: GCCXFDGUUHJHIL-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 2,2-diethyl- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring, which contains two oxygen atoms. The presence of these oxygen atoms contributes to the compound’s unique chemical properties and reactivity. 1,3-Benzodioxole, 2,2-diethyl- is a colorless liquid that has gained significance in various chemical applications due to its structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole, 2,2-diethyl- can be synthesized through the condensation of catechol with disubstituted halomethanes. This reaction typically involves the use of strong acid catalysts such as hydrochloric acid or sulfuric acid. The reaction forms the dioxole ring by methylenedioxy bridge formation, where the halomethane acts as the methylene source .

Industrial Production Methods

In industrial settings, the synthesis of 1,3-Benzodioxole, 2,2-diethyl- often involves the use of solid superacid catalysts such as ZrO2/SO42-. This method provides high yields and is efficient for large-scale production. The reaction is carried out in refluxing benzene or toluene, and the resulting product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 2,2-diethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 2,2-diethyl- involves its interaction with various molecular targets and pathways. The compound’s methylenedioxy group can inhibit cytochrome P450 enzymes, affecting drug metabolism and enzyme activity. This inhibition occurs through the formation of a stable complex between the compound and the enzyme, leading to decreased enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Benzodioxole, 2,2-diethyl- include:

  • 1,4-Benzodioxine
  • Methylenedioxybenzene
  • Safrole
  • Piperonal .

Uniqueness

1,3-Benzodioxole, 2,2-diethyl- is unique due to its specific structural arrangement and the presence of the diethyl groups, which enhance its reactivity and stability compared to other benzodioxole derivatives. This uniqueness makes it valuable in various chemical syntheses and industrial applications .

Properties

CAS No.

34835-76-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2,2-diethyl-1,3-benzodioxole

InChI

InChI=1S/C11H14O2/c1-3-11(4-2)12-9-7-5-6-8-10(9)13-11/h5-8H,3-4H2,1-2H3

InChI Key

GCCXFDGUUHJHIL-UHFFFAOYSA-N

Canonical SMILES

CCC1(OC2=CC=CC=C2O1)CC

Origin of Product

United States

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